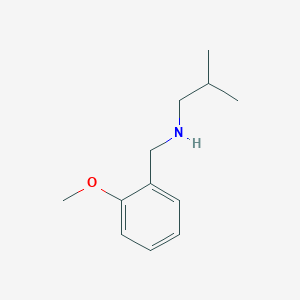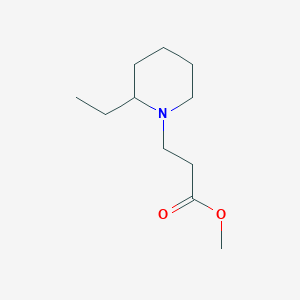
Methyl 3-(2-ethylpiperidin-1-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(2-ethylpiperidin-1-yl)propanoate, also known as MEP, is a synthetically produced compound that has a wide range of scientific and industrial applications. MEP is an alkylating agent that has been used for decades in the synthesis of organic compounds, and is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. MEP has been studied extensively in the laboratory, and its mechanism of action and biochemical and physiological effects have been well-documented.
Wissenschaftliche Forschungsanwendungen
Chemo-Enzymatic Synthesis
Methyl 3-(2-ethylpiperidin-1-yl)propanoate is used in chemo-enzymatic synthesis pathways. For example, a study demonstrated its use in synthesizing chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable levoglucosenone. This synthesis was more sustainable and safer, offering a high yield of 57% (Peru et al., 2016).
Synthesis of Uracil Derivatives
This compound has been used in the synthesis of uracil derivatives. Research demonstrated the creation of two uracil derivatives, which were analyzed using various techniques, including X-ray diffraction, indicating potential applications in chemical studies and drug development (Yao et al., 2013).
Novel Light Stabilizer Synthesis
The compound has been involved in synthesizing light stabilizers, such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate. This research established a synthetic technology for polymeric hindered amines light stabilizers, indicating its role in creating materials with light-stabilizing properties (Yi, 2008).
Comparative Chemical Kinetics Study
This compound has been a subject in comparative studies of chemical kinetics, specifically in the pyrolysis of methyl propanoate and ethyl propanoate. Such studies are crucial for understanding the behavior of various esters under high-temperature conditions (Farooq et al., 2014).
Anticonvulsant and Antinociceptive Research
This compound has also been involved in synthesizing hybrid molecules with potential anticonvulsant and antinociceptive activity. These studies are part of ongoing research in developing new therapeutic agents for treating neurological conditions (Kamiński et al., 2016).
Biopolymer Synthesis
In the synthesis of biopolymers, this compound has been utilized, particularly in the production of polymethyl methacrylates. This highlights its relevance in the polymer industry and materials science (van Beek et al., 2014).
Biofuel Research
Its derivatives have been studied in the context of biofuels, particularly in understanding the combustion chemistry of esters derived from vegetable oils and animal fats. These studies are integral to developing renewable energy sources (Metcalfe et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(2-ethylpiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-10-6-4-5-8-12(10)9-7-11(13)14-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELFTYBWHOFPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



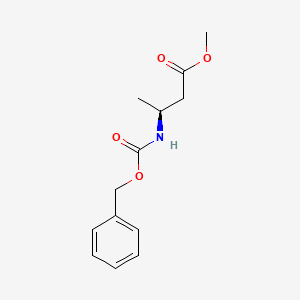
![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
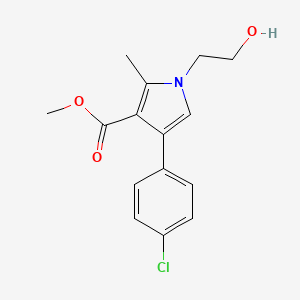
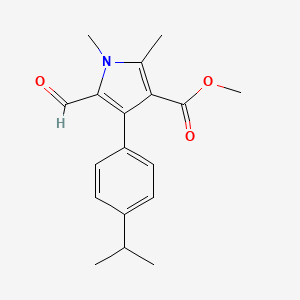
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)
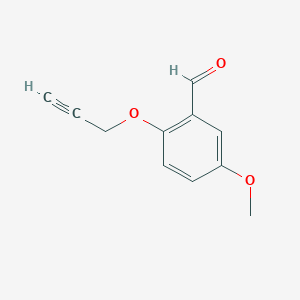



amine hydrochloride](/img/structure/B3022414.png)
